2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(1-phenylethyl)acetamide
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Overview
Description
2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(1-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(1-phenylethyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 2-methoxyphenyl and 1-phenylethyl groups through nucleophilic substitution reactions.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification: Employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl groups using reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or alkyl groups at specific positions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its pyrido[2,3-d]pyrimidine core is known for exhibiting various pharmacological activities, such as anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(1-phenylethyl)acetamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to interact with these targets, potentially inhibiting or activating them, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-hydroxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(1-phenylethyl)acetamide
- 2-[1-(2-chlorophenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(1-phenylethyl)acetamide
Uniqueness
The presence of the 2-methoxyphenyl group in 2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(1-phenylethyl)acetamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C26H26N4O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C26H26N4O4/c1-16-14-17(2)27-24-23(16)25(32)29(15-22(31)28-18(3)19-10-6-5-7-11-19)26(33)30(24)20-12-8-9-13-21(20)34-4/h5-14,18H,15H2,1-4H3,(H,28,31) |
InChI Key |
MTQKOUDNSWAJRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3OC)CC(=O)NC(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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